molecular formula C16H26B2O4Se B13137370 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene

Cat. No.: B13137370
M. Wt: 383.0 g/mol
InChI Key: PUYAKRPUYJTXRH-UHFFFAOYSA-N
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Description

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene is an organoselenium compound that features two pinacolborane groups attached to a selenophene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene typically involves the borylation of selenophene derivatives. One common method is the palladium-catalyzed borylation reaction, where selenophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene undergoes several types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenide derivatives.

    Substitution: The pinacolborane groups can participate in Suzuki-Miyaura cross-coupling reactions to form various substituted selenophenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, such as palladium(II) acetate, and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Selenoxide and selenone derivatives.

    Reduction: Selenide derivatives.

    Substitution: Various substituted selenophenes, depending on the coupling partner used.

Scientific Research Applications

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of selenium-containing pharmaceuticals.

    Industry: It is used in the development of advanced materials, such as semiconducting polymers and organic electronic devices.

Mechanism of Action

The mechanism of action of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene involves its ability to participate in various chemical reactions due to the presence of the pinacolborane groups and the selenium atom. The pinacolborane groups facilitate cross-coupling reactions, while the selenium atom can undergo oxidation and reduction reactions. These properties make the compound versatile in forming complex structures and functional materials.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Similar structure but with a sulfur atom instead of selenium.

    2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole: Similar structure but with a nitrogen atom instead of selenium.

    2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan: Similar structure but with an oxygen atom instead of selenium.

Uniqueness

2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophene is unique due to the presence of the selenium atom, which imparts distinct chemical and physical properties compared to its sulfur, nitrogen, and oxygen analogs

Properties

Molecular Formula

C16H26B2O4Se

Molecular Weight

383.0 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)selenophen-2-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H26B2O4Se/c1-13(2)14(3,4)20-17(19-13)11-9-10-12(23-11)18-21-15(5,6)16(7,8)22-18/h9-10H,1-8H3

InChI Key

PUYAKRPUYJTXRH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C([Se]2)B3OC(C(O3)(C)C)(C)C

Origin of Product

United States

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